molecular formula C12H9BrN4OS B2717213 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-59-0

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2717213
CAS RN: 877638-59-0
M. Wt: 337.2
InChI Key: LBIZTWNCERWCSL-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is not fully understood, but it has been found to inhibit the activity of DNA gyrase, which is an essential enzyme in bacterial DNA replication. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in lab experiments is its potential as a DNA gyrase inhibitor, which is a target for antibacterial drugs. It also exhibits significant antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity, which can affect the accuracy and reliability of the results.

Future Directions

There are several future directions for the research on 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. One direction is to study its potential as a DNA gyrase inhibitor and develop new antibacterial drugs based on its structure. Another direction is to study its potential as a cancer drug and develop new anticancer drugs based on its structure. Additionally, further studies are needed to investigate its toxicity and potential side effects, which can affect its clinical applications.

Synthesis Methods

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be synthesized using various methods, including the condensation reaction of 4-bromobenzylamine with 2-thiouracil in the presence of a catalyst. Another method involves the reaction of 4-bromobenzyl chloride with 2-thiouracil in the presence of a base. The synthesized compound can be purified using various techniques, including column chromatography, recrystallization, and HPLC.

Scientific Research Applications

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. It has also been studied for its potential as a DNA gyrase inhibitor, which is a target for antibacterial drugs.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4OS/c13-9-3-1-8(2-4-9)7-19-12-16-15-11-14-10(18)5-6-17(11)12/h1-6H,7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZTWNCERWCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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